Structural Determinant: Pyridine-3-Sulfonamide vs. 4-Ethylbenzenesulfonamide in Pyridazinone CFTR Inhibitor Series
The target compound incorporates a pyridine-3-sulfonamide terminus, whereas the closest cataloged analog (CAS 921880-87-7; N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide) employs a 4-ethylbenzenesulfonamide group [1]. The pyridine nitrogen introduces an additional hydrogen-bond acceptor site and alters the electronic character of the sulfonamide, which is expected to modulate chloride channel binding interactions as disclosed in the general structure-activity relationships of the patent series [2].
| Evidence Dimension | Sulfonamide aryl group identity (H-bond acceptor count, logP, electronic properties) |
|---|---|
| Target Compound Data | Pyridine-3-sulfonamide; H-bond acceptors = 7; XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Ethylbenzenesulfonamide analog (CAS 921880-87-7); estimated H-bond acceptors = 5; XLogP3 estimated >2.5 |
| Quantified Difference | Δ H-bond acceptors = 2; Δ XLogP3 ≈ -1.1 (more hydrophilic) |
| Conditions | Computed physicochemical properties (PubChem 2025 release); no direct bioassay comparison available [1] |
Why This Matters
The distinct physicochemical profile may confer differential solubility, membrane permeability, and ion channel binding kinetics compared to benzenesulfonamide analogs, which is critical for reproducible in vitro pharmacology.
- [1] PubChem Compound Summary for CID 41160227. N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] De Hostos, E.L.; Nguyen, T.H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, November 24, 2011. View Source
